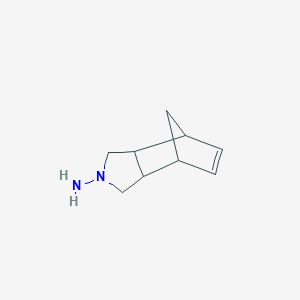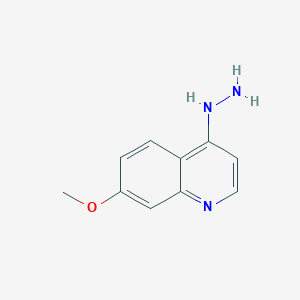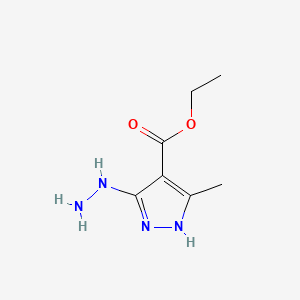
(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with furan and methoxybenzylidene substituents, makes it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a furan-2-ylmethylamine with a 3-methoxybenzaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiazolidines using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones.
科学研究应用
Chemistry
In chemistry, (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. Additionally, it has been investigated for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Medicine
In medicine, this compound has been explored for its anticancer activity. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in the production of various bioactive molecules.
作用机制
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:
Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Anticancer Activity: The compound could induce apoptosis in cancer cells by activating caspases or disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes.
Benzylidene-thiazolidinone: Similar structure with variations in biological activity and chemical reactivity.
Uniqueness
(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a furan ring and a methoxybenzylidene group. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
分子式 |
C16H13NO3S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(5Z)-3-(furan-2-ylmethyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NO3S2/c1-19-12-5-2-4-11(8-12)9-14-15(18)17(16(21)22-14)10-13-6-3-7-20-13/h2-9H,10H2,1H3/b14-9- |
InChI 键 |
ZVEVLJTZRORWJQ-ZROIWOOFSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
规范 SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B12127293.png)



![2,5-dichloro-N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12127325.png)
![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)


![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12127359.png)


